

# "2-Bromo-1-(3-thienyl)-1-ethanone" physical and chemical properties

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## Compound of Interest

Compound Name: **2-Bromo-1-(3-thienyl)-1-ethanone**

Cat. No.: **B072342**

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## An In-depth Technical Guide to **2-Bromo-1-(3-thienyl)-1-ethanone**

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-1-(3-thienyl)-1-ethanone**, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental methodologies, and structural information to serve as a foundational resource.

## Core Chemical and Physical Properties

**2-Bromo-1-(3-thienyl)-1-ethanone** is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.<sup>[1][2]</sup> Its chemical structure consists of a thiophene ring acylated at the 3-position with a bromoacetyl group.

## Quantitative Data Summary

The fundamental physical and chemical properties of **2-Bromo-1-(3-thienyl)-1-ethanone** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-bromo-1-(thiophen-3-yl)ethanone	[3][4]
CAS Number	1468-82-2	[3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrOS	[3][4][5]
Molecular Weight	205.07 g/mol	[3][4]
Appearance	Off-white to light yellow powder/solid	[2]
Melting Point	61 °C	[5][6]
Boiling Point	247.5 ± 15.0 °C at 760 mmHg (Predicted)	[5][6]
Density	1.658 ± 0.06 g/cm <sup>3</sup> (Predicted)	[6]
Flash Point	103.5 °C	[5]
Purity	96-98% (Typical)	[2][5]
Storage	2-8°C, Keep in a cool place	[2][6]
SMILES	BrCC(=O)C1=CSC=C1	[3][4]
InChI Key	TXEJYUFJFSPCHH-UHFFFAOYSA-N	[3][4]

## Spectroscopic Properties

While specific spectra for **2-Bromo-1-(3-thienyl)-1-ethanone** are not detailed in the provided results, the expected spectroscopic characteristics can be inferred from the functional groups present in the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1660–1770 cm<sup>-1</sup>.<sup>[7]</sup> For α,β-unsaturated ketones, this peak appears in the 1666-1685 cm<sup>-1</sup> region.<sup>[7]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The aldehydic proton is highly deshielded, appearing far downfield.[7] Protons on the carbon alpha to the carbonyl group will also be downfield. The protons on the thiophene ring will exhibit characteristic shifts and coupling patterns.
- $^{13}\text{C}$  NMR: A distinctive peak for the carbonyl carbon is expected in the 190-215 ppm range, which is a strong indicator of a ketone or aldehyde.[7]
- Mass Spectrometry: Common fragmentation patterns for ketones include the McLafferty rearrangement and alpha-cleavage.[7]

## Experimental Protocols

An experimental protocol for the synthesis of a structurally related compound, 1-(3-Bromo-2-thienyl)ethanone, involves a Friedel-Crafts acylation reaction.[1] A similar approach can be adapted for the synthesis of **2-Bromo-1-(3-thienyl)-1-ethanone**, which would typically involve the bromination of 1-(3-thienyl)ethanone.

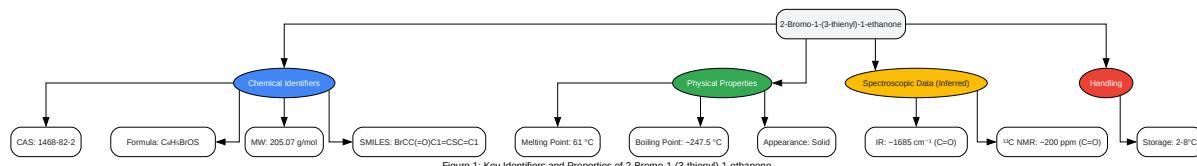
Illustrative Synthesis of 1-(3-Bromo-2-thienyl)ethanone:[1]

- Reaction Setup: A three-necked, round-bottomed flask is charged with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and anhydrous aluminum chloride ( $\text{AlCl}_3$ ). The flask is cooled to  $0^\circ\text{C}$  (273 K).
- Addition of Acetyl Chloride: A solution of freshly distilled acetyl chloride in  $\text{CH}_2\text{Cl}_2$  is added dropwise over 30 minutes.
- Stirring: The reaction mixture is stirred for 1 hour at  $0^\circ\text{C}$ .
- Addition of 3-Bromothiophene: The mixture is further cooled to  $-23^\circ\text{C}$  (250 K), and a solution of 3-bromothiophene in  $\text{CH}_2\text{Cl}_2$  is added dropwise over 1 hour.
- Reaction Completion: The reaction is stirred for 30 minutes at  $-23^\circ\text{C}$ , then slowly warmed to room temperature and stirred for an additional hour.

This procedure outlines the acylation of a brominated thiophene. The synthesis of the title compound would likely follow the reverse, with the acylation of thiophene followed by bromination of the acetyl group.

## Diagrams and Workflows

The following diagrams illustrate the logical relationships of the compound's properties and a potential synthetic workflow.



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Caption: Key properties of **2-Bromo-1-(3-thienyl)-1-ethanone**.

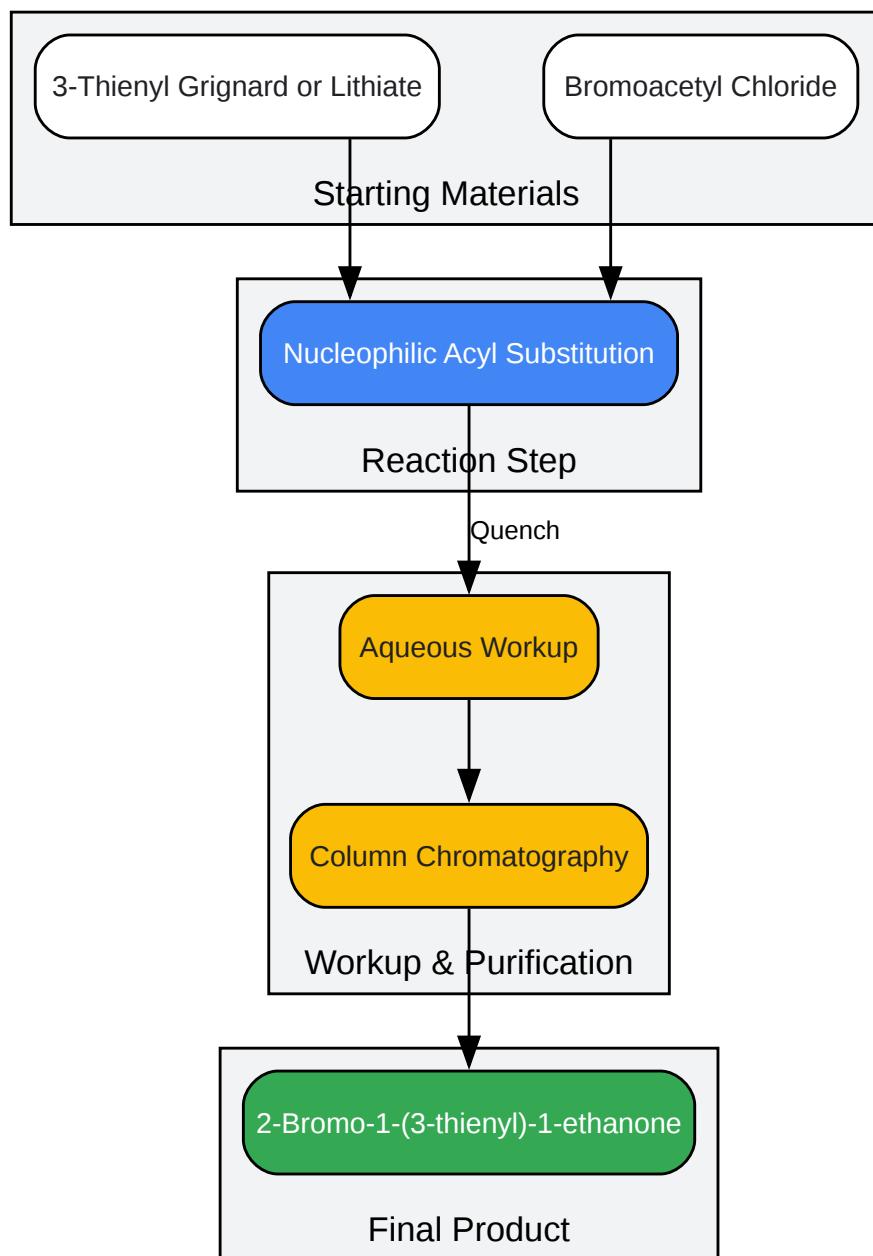


Figure 2: Plausible Synthetic Workflow

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Caption: A plausible synthetic route to the target compound.

## Applications and Relevance

Acetyl thiophenes and their derivatives are recognized as important bioactive intermediates for the creation of novel heterocyclic compounds.<sup>[1]</sup> They are utilized in the synthesis of various pharmaceutical compounds and derivatives that exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities.<sup>[1]</sup> The title compound, as a bromoacetyl derivative, is a potent alkylating agent, making it a versatile building block for introducing the 3-thienoylmethyl group into various molecular scaffolds.

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